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Compound of Interest

Compound Name: Diazoethane

Cat. No.: B072472 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of

diazoethane (CH₃CHN₂), a versatile reagent in organic synthesis. The document focuses on

its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, offering a valuable

resource for the characterization and utilization of this compound.

Spectroscopic Data of Diazoethane
The following tables summarize the key spectroscopic data for diazoethane, facilitating its

identification and analysis in experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~3.8 - 4.2 Quartet ~7.0 CH

~1.4 - 1.6 Doublet ~7.0 CH₃

¹³C NMR Data
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Chemical Shift (δ) ppm Assignment

~50 - 60 CH

~10 - 15 CH₃

Infrared (IR) Spectroscopy
The infrared spectrum of diazoethane is characterized by a strong absorption band in the

region of 2050-2150 cm⁻¹, which is indicative of the N≡N stretching vibration of the diazo

group. Other significant absorption bands are listed below.

Frequency (cm⁻¹) Intensity Assignment

~2900 - 3000 Medium C-H stretch (sp³)

~2050 - 2150 Strong N≡N stretch

~1450 Medium C-H bend (CH₃)

~1370 Medium C-H bend (CH₃)

Experimental Protocols
Synthesis of Diazoethane from N-ethyl-N-nitrosourea
A common laboratory-scale synthesis of diazoethane involves the base-catalyzed

decomposition of N-ethyl-N-nitrosourea.

Materials:

N-ethyl-N-nitrosourea

Potassium hydroxide (KOH)

Diethyl ether (or other suitable solvent)

Ice bath

Procedure:
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A solution of potassium hydroxide in water is prepared and cooled in an ice bath.

A solution of N-ethyl-N-nitrosourea in diethyl ether is added dropwise to the cold KOH

solution with vigorous stirring.

The characteristic yellow color of diazoethane will develop in the organic layer.

The ethereal solution of diazoethane is then carefully decanted or distilled for immediate

use. Caution: Diazoalkanes are toxic and potentially explosive. All operations should be

carried out in a well-ventilated fume hood behind a safety shield. Use of ground-glass joints

should be avoided.

NMR Sample Preparation
Procedure:

A dilute solution of freshly prepared diazoethane in a deuterated solvent (e.g., CDCl₃) is

prepared at low temperature to minimize decomposition.

The solution is transferred to an NMR tube.

The NMR spectrum is acquired promptly.

IR Spectrum Acquisition
Procedure:

A gas-phase IR spectrum can be obtained by introducing a low pressure of diazoethane gas

into a gas cell.

Alternatively, a solution-phase spectrum can be acquired by placing a dilute solution of

diazoethane in a suitable solvent (e.g., diethyl ether) between two salt plates (e.g., NaCl or

KBr).

Reaction Pathways and Mechanisms
Diazoethane is a valuable reagent in various organic transformations, including cycloaddition

reactions and reactions with carbonyl compounds.
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1,3-Dipolar Cycloaddition of Diazoethane
Diazoethane can participate as a 1,3-dipole in cycloaddition reactions with various

dipolarophiles, such as alkenes, to form pyrazoline derivatives. This reaction is a powerful tool

for the synthesis of five-membered heterocyclic compounds.

1,3-Dipolar Cycloaddition of Diazoethane

Reactants

Product
CH₃-CH=N⁺=N⁻

Concerted Transition State

1,3-Dipole

R-CH=CH-R'
Dipolarophile

Pyrazoline derivative
Cycloaddition

Click to download full resolution via product page

1,3-Dipolar Cycloaddition Pathway

Reaction of Diazoethane with Ketones (Büchner–
Curtius–Schlotterbeck Reaction)
The reaction of diazoethane with ketones can lead to the formation of homologous ketones

(ring expansion in cyclic ketones) or epoxides. The reaction proceeds through a nucleophilic

attack of the diazoalkane on the carbonyl carbon.[1]
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Reaction of Diazoethane with a Ketone

Initial Reaction

Intermediates

Products

R-C(=O)-R'

Zwitterionic Adduct

Nucleophilic Attack

CH₃-CH=N⁺=N⁻

Carbocation Intermediate

-N₂

Homologous Ketone

1,2-Alkyl/Aryl Shift

Epoxide

Intramolecular Cyclization

Click to download full resolution via product page

Büchner–Curtius–Schlotterbeck Reaction

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Diazoethane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072472#spectroscopic-data-of-diazoethane-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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